molecular formula C13H17N3O B2448482 2-[(1-Methylpiperidin-3-yl)methoxy]pyridine-3-carbonitrile CAS No. 1893677-69-4

2-[(1-Methylpiperidin-3-yl)methoxy]pyridine-3-carbonitrile

Cat. No.: B2448482
CAS No.: 1893677-69-4
M. Wt: 231.299
InChI Key: QHUMSCFUWXJDSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(1-Methylpiperidin-3-yl)methoxy]pyridine-3-carbonitrile is a chemical compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids . This compound features a piperidine ring, a pyridine ring, and a carbonitrile group, making it a versatile molecule for various applications.

Preparation Methods

The synthesis of 2-[(1-Methylpiperidin-3-yl)methoxy]pyridine-3-carbonitrile involves several steps. One common synthetic route includes the reaction of 1-methylpiperidine with a suitable pyridine derivative under specific conditions. The reaction typically requires a base such as sodium hydride or potassium carbonate and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial production methods for this compound may involve large-scale reactions using similar reagents and conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

2-[(1-Methylpiperidin-3-yl)methoxy]pyridine-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions where the methoxy group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like ethanol, methanol, and acetonitrile, along with catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions .

Scientific Research Applications

2-[(1-Methylpiperidin-3-yl)methoxy]pyridine-3-carbonitrile has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(1-Methylpiperidin-3-yl)methoxy]pyridine-3-carbonitrile involves its interaction with specific molecular targets in the body. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

2-[(1-Methylpiperidin-3-yl)methoxy]pyridine-3-carbonitrile can be compared with other piperidine and pyridine derivatives. Similar compounds include:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-[(1-methylpiperidin-3-yl)methoxy]pyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O/c1-16-7-3-4-11(9-16)10-17-13-12(8-14)5-2-6-15-13/h2,5-6,11H,3-4,7,9-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHUMSCFUWXJDSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC(C1)COC2=C(C=CC=N2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.